![molecular formula C21H25N3O3 B2461885 6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310154-57-3](/img/structure/B2461885.png)
6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of various enzymes and receptors in the body. It can inhibit the activity of certain kinases that are involved in the growth and proliferation of cancer cells. It can also inhibit the production of inflammatory cytokines by modulating the activity of certain transcription factors. Moreover, it can modulate the activity of pain receptors by interacting with certain ion channels.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one has been found to exhibit various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating certain signaling pathways. It can also reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. Moreover, it can reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters, leading to an increase in their levels in the brain.
Advantages and Limitations for Lab Experiments
6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one has several advantages for lab experiments. It has a high yield of synthesis, making it easy to obtain in large quantities. It also exhibits promising activity in various assays, making it a potential lead compound for drug development. However, it also has some limitations, such as its poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one. One potential direction is to investigate its potential use as a chemotherapeutic agent for various types of cancer. Another direction is to explore its potential use as an anti-inflammatory agent for various inflammatory diseases. Moreover, it can be studied for its potential use as an analgesic for various types of pain. Further research can also be carried out to optimize its pharmacokinetic properties and improve its bioavailability.
Conclusion:
In conclusion, 6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one is a promising compound that has potential applications in various fields. Its synthesis method is straightforward, and it exhibits promising activity in various assays. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, leading to various biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments. Further research can be carried out to explore its potential applications and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 2-(4-cyanophenyl)hydrazinecarboxamide with 4-(2-phenoxyacetyl)piperidine in the presence of cyclopropyl isocyanate. The reaction is carried out under mild conditions, and the yield of the product is high.
Scientific Research Applications
6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various fields. It has been found to exhibit promising anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. Moreover, it has been studied for its potential use as an analgesic, as it can modulate the activity of pain receptors.
properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(27-18-5-3-2-4-6-18)21(26)23-13-11-17(12-14-23)24-20(25)10-9-19(22-24)16-7-8-16/h2-6,9-10,15-17H,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZWLVVUSAGQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3CC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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